molecular formula C13H13BrN2OS B2635857 2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one CAS No. 899948-49-3

2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one

Cat. No.: B2635857
CAS No.: 899948-49-3
M. Wt: 325.22
InChI Key: CZWCTYCBXUXFGK-UHFFFAOYSA-N
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Description

2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one is an organic compound that features a pyrimidine ring substituted with a 4-bromobenzylthio group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one typically involves the reaction of 4-bromobenzyl chloride with 6-ethyl-4-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Products with different substituents on the benzyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-bromobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((4-bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

2-((4-bromobenzyl)thio)-6-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromobenzylthio group and an ethyl group on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCTYCBXUXFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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